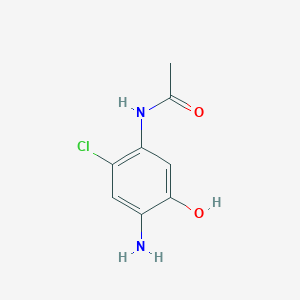

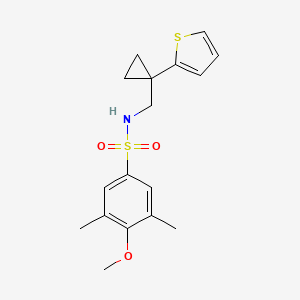

N-(4-氨基-2-氯-5-羟基苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(4-Amino-2-chloro-5-hydroxyphenyl)acetamide" is a derivative of acetamide with potential relevance in various chemical and pharmaceutical applications. Although the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds and their synthesis, molecular structures, and chemical properties, which can be extrapolated to understand "N-(4-Amino-2-chloro-5-hydroxyphenyl)acetamide".

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, including acetylation, reduction, and sulfatase treatment, as seen in the synthesis of N-hydroxyacetaminophen, a toxic metabolite of acetaminophen . Similarly, the synthesis of angular heterocyclic compounds from N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthyl)acetamide and aromatic amines suggests a common reaction pathway that could be applicable to the synthesis of "N-(4-Amino-2-chloro-5-hydroxyphenyl)acetamide" . The synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide through acetylation, esterification, and ester interchange steps provides another example of the synthetic routes that could be adapted for the target compound .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques, including IR, UV, MS, 1H NMR, and 13C NMR . X-ray crystallography has also been employed to determine the structure of compounds like N-[3-(diethylaminomethyl)-4-hydroxyphenyl]acetamide, revealing intramolecular hydrogen bonding and intermolecular associations . These techniques would likely be instrumental in analyzing the molecular structure of "N-(4-Amino-2-chloro-5-hydroxyphenyl)acetamide".

Chemical Reactions Analysis

The reactivity of similar compounds with various reagents indicates that "N-(4-Amino-2-chloro-5-hydroxyphenyl)acetamide" could also undergo a range of chemical reactions. For instance, the reaction of N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthyl)acetamide with aromatic amines to form heterocyclic compounds suggests potential reactivity with bifunctional amines . The synthesis of AB-type monomers for polybenzimidazoles from N-(4,5-dichloro-2-nitrophenyl)acetamide indicates the possibility of using "N-(4-Amino-2-chloro-5-hydroxyphenyl)acetamide" in polymer synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized, showing moderate instability at physiological pH and temperature for N-hydroxyacetaminophen, while its phenolic sulfate conjugate is stable . The substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides exhibit intra- and intermolecular hydrogen bonding, which influences their electronic behavior . These findings suggest that "N-(4-Amino-2-chloro-5-hydroxyphenyl)acetamide" may also display specific physical and chemical properties that could be influenced by its functional groups and molecular interactions.

科学研究应用

抗疟疾中间体的化学选择性合成N-(2-羟基苯基)乙酰胺,与N-(4-氨基-2-氯-5-羟基苯基)乙酰胺相关的化合物,已被确认为抗疟疾药物合成中的中间体。Magadum和Yadav(2018)的研究探讨了使用固定化脂肪酶对2-氨基苯酚进行化学选择性单乙酰化,从而产生N-(2-羟基苯基)乙酰胺。该研究强调了选择合适的酰基供体和优化各种反应参数的重要性,突出了该化合物在合成有价值的药物中的相关性(Magadum & Yadav, 2018)。

药物合成和药物组合在制药研究的另一个领域,已经记录了从类似于N-(4-氨基-2-氯-5-羟基苯基)乙酰胺的化合物衍生的新盐的发明。这些新颖的组合物,包括盐和溶剂合物,已被用于制备治疗性药物组合,展示了该化合物在药物开发中的多功能性和适用性(ジュリアン・ジョヴァンニーニ & ボー−イェラン・ヨセフソン, 2005)。

化学中间体的合成该化合物在合成各种化学中间体方面发挥了重要作用。例如,Teng Da-wei(2011)概述了从3-氨基苯酚合成4-氯-2-羟基苯乙酮的过程,涉及包括乙酰化和Fries重排在内的多个步骤。这一过程突显了该化合物在生产具有广泛应用的化学中间体中的重要性(Teng Da-wei, 2011)。

环境化学和除草剂代谢在环境化学中,研究已经调查了氯乙酰胺类除草剂及其代谢物在人类和大鼠肝微粒体中的代谢。这项研究对于理解除草剂使用的环境影响和健康影响至关重要,其中类似于N-(4-氨基-2-氯-5-羟基苯基)乙酰胺的化合物可能发挥作用(Coleman et al., 2000)。

有机合成和晶体学该化合物还在有机合成和晶体学中找到了应用。Davis和Healy(2010)合成了N-苄基-2-(3-氯-4-羟基苯基)乙酰胺,重点关注其晶体结构和分子间相互作用。这些研究提供了有关该化合物物理和化学性质的见解,促进了其在各种科学应用中的使用(Davis & Healy, 2010)。

属性

IUPAC Name |

N-(4-amino-2-chloro-5-hydroxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2/c1-4(12)11-7-3-8(13)6(10)2-5(7)9/h2-3,13H,10H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGJQWSVEWAEUTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C(=C1)O)N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Amino-2-chloro-5-hydroxyphenyl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Cyclohexyl{[2-ethoxy-5-(methylethyl)phenyl]sulfonyl}methylamine](/img/structure/B2500367.png)

![8-(2-aminophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2500370.png)

![2-amino-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pentan-1-one](/img/structure/B2500378.png)

![2-chloro-N-[3-(phenylsulfanyl)-1,2,4-thiadiazol-5-yl]pyridine-3-carboxamide](/img/structure/B2500381.png)

![(E)-ethoxy(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene)amine](/img/structure/B2500382.png)

![8-[(3,5-Dimethylpiperidyl)methyl]-1,3-dimethyl-1,3,7-trihydropurine-2,6-dione](/img/structure/B2500386.png)